

Enhancing the solubility of 5-Nitro-2-furoic acid for biological assays

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Compound of Interest

Compound Name: 5-Nitro-2-furoic acid

Cat. No.: B181385

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Technical Support Center: 5-Nitro-2-furoic Acid

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and detailed protocols for working with **5-Nitro-2-furoic acid**, focusing on overcoming solubility challenges in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is **5-Nitro-2-furoic acid**?

A1: **5-Nitro-2-furoic acid** is a yellow crystalline powder that belongs to the 2-substituted 5-nitrofurans class of compounds.^{[1][2]} It serves as a building block in the synthesis of more complex molecules, including various heterocyclic compounds with potential antimicrobial and other biological activities.^{[3][4]}

Q2: What are the key physical and chemical properties of **5-Nitro-2-furoic acid**?

A2: The fundamental properties of **5-Nitro-2-furoic acid** are summarized below. Understanding these is crucial for its effective use in experiments.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ NO ₅	[5][6][7]
Molecular Weight	~157.08 g/mol	[1][5][6]
Appearance	White to yellow or brown crystalline powder	[2][5]
Melting Point	185-189 °C	[2][8]
pKa (Predicted)	2.06 ± 0.10	[8]

Q3: What is the solubility of **5-Nitro-2-furoic acid**?

A3: There are conflicting reports regarding its solubility. Some sources describe it as "very soluble in water," while others state it is "slightly soluble in water," as well as slightly soluble in DMSO and methanol.[1][2][8] This discrepancy is likely due to its acidic nature. As a carboxylic acid with a low pKa, its solubility is highly dependent on pH.[8][9]

- In acidic to neutral aqueous solutions (pH < 4): The compound exists predominantly in its protonated, neutral form, which has low solubility.
- In basic aqueous solutions (pH > 4): The carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water.

Q4: Why does my **5-Nitro-2-furoic acid** solution precipitate when I dilute my DMSO stock into my aqueous cell culture medium or buffer?

A4: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous system where its solubility is much lower. The organic solvent disperses, and the compound is forced into an environment where it cannot remain dissolved, causing it to precipitate.

Q5: What is the recommended starting solvent for making a stock solution?

A5: Dimethyl sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions of poorly aqueous-soluble compounds for biological assays.[10]

However, care must be taken with the final concentration in your assay to avoid solvent toxicity, which is typically kept below 1% or even 0.5%.

Troubleshooting Guides

Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.

- Possible Cause 1: The final concentration in the aqueous medium exceeds the compound's maximum solubility in that medium.
- Troubleshooting Steps:
 - Reduce Final Concentration: Determine the highest concentration that remains soluble in your final assay medium. Perform a serial dilution to find the solubility limit.
 - Increase DMSO in Final Solution: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) may help. However, always run a vehicle control to check for solvent toxicity.[\[10\]](#)
 - Adjust pH: Since **5-Nitro-2-furoic acid** is acidic, increasing the pH of your final aqueous medium can dramatically increase its solubility.[\[9\]](#) Ensure the pH change is compatible with your biological assay.
 - Use Sonication: Briefly sonicating the solution after dilution can help break up aggregates and aid dissolution.[\[10\]](#)

Issue 2: pH adjustment is not sufficiently improving solubility or is incompatible with the assay.

- Possible Cause 1: The intrinsic solubility of the compound is extremely low, even in its ionized salt form.
- Possible Cause 2: The required pH for solubilization is outside the viable range for the cells or proteins in your assay.
- Troubleshooting Steps:
 - Prepare a High pH Stock in Saline/Buffer: Instead of adding a DMSO stock directly, prepare a high-concentration stock (e.g., 10-100 mM) in a basic buffer (e.g., PBS adjusted

to pH 8.0-9.0 with NaOH). This pre-dissolved salt can then be diluted into your final assay medium. The final pH should be verified.

- Explore Co-solvents: In addition to DMSO, other co-solvents can be explored, such as ethanol or polyethylene glycols (PEGs), if compatible with the assay.^[11]
- Consider Formulation Strategies: For more complex applications, techniques like using cyclodextrins to form inclusion complexes can enhance solubility without drastic pH changes.^{[12][13]}

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

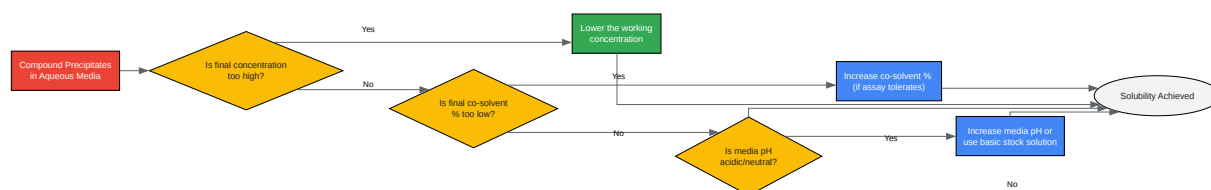
- Weigh Compound: Accurately weigh 15.71 mg of **5-Nitro-2-furoic acid** (MW: 157.08 g/mol).
- Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
- Dissolve: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solid is completely dissolved.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization by pH Adjustment (Preparation of a 10 mM Aqueous Stock)

- Weigh Compound: Accurately weigh 1.57 mg of **5-Nitro-2-furoic acid**.
- Add Water: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add approximately 800 µL of sterile, nuclease-free water. The compound will likely not dissolve.
- Adjust pH: While vortexing or stirring, add 1 M NaOH dropwise (typically a few microliters). Monitor the solution until all the solid has dissolved. The solution should be clear.
- Final Volume and pH Check: Adjust the final volume to 1.0 mL with water. If required for your experiment, check the final pH of the stock solution using a micro-pH electrode.

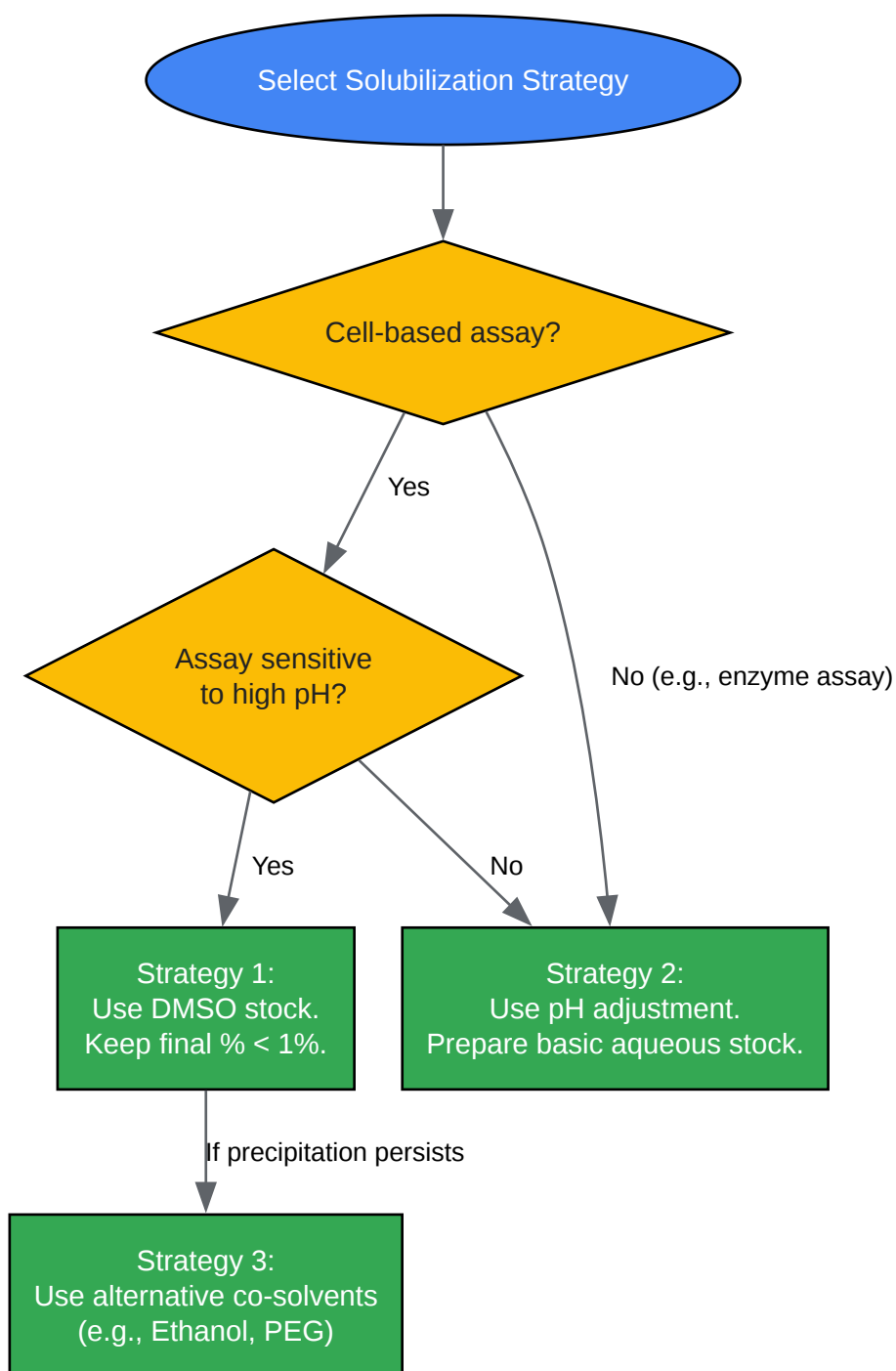
- Storage: This aqueous stock should ideally be prepared fresh. If storage is necessary, filter-sterilize and store at 4°C for short-term use or -20°C for longer-term storage.

Visualized Workflows and Concepts



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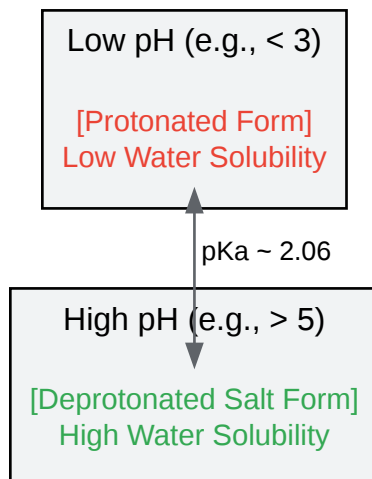
Caption: Troubleshooting workflow for compound precipitation.



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Caption: Decision tree for selecting a solubilization strategy.

pH-Dependent Solubility of 5-Nitro-2-furoic Acid

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Caption: pH-dependent equilibrium of **5-Nitro-2-furoic acid**.

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